molecular formula C10H13NO B5735987 N-(3-methylphenyl)propanamide

N-(3-methylphenyl)propanamide

Cat. No.: B5735987
M. Wt: 163.22 g/mol
InChI Key: FIOWEZQZBCNAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)propanamide, also known as N-isobutyryl-3-methylaniline, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

  • Quantum Chemical Studies in Drug Development : A study by Otuokere and Amaku (2015) focused on the quantum chemical properties of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, commonly used in treating prostate cancer. This research highlights the importance of understanding the molecular interactions and energies for drug development (Otuokere & Amaku, 2015).

  • Antibacterial Activity of Derivatives : Tumosienė et al. (2012) synthesized various derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, which is structurally similar to N-(3-methylphenyl)propanamide. They found that some of these derivatives exhibited good antibacterial activity, suggesting potential applications in antimicrobial research (Tumosienė et al., 2012).

  • Immunosuppressive Activities : Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. One particular compound demonstrated significant inhibitory activity on murine splenocytes and delayed-type hypersensitivity assays, indicating potential therapeutic applications in immune-related disorders (Giraud et al., 2010).

  • Chemical Analysis and Detection Techniques : Khan et al. (2015) developed a method for extracting and detecting flutamide, a propanamide derivative, from pharmaceutical forms. This research contributes to analytical chemistry, particularly in the identification and quantification of pharmaceutical compounds (Khan et al., 2015).

  • Anticancer Activity : El Rayes et al. (2019) conducted a study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides. These compounds, related to this compound, showed promising anticancer activity against specific human cell lines (El Rayes et al., 2019).

  • Radiosynthesis for Prostate Cancer Imaging : Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as selective androgen receptor modulators for prostate cancer imaging. This application in positron emission tomography (PET) imaging highlights the diagnostic potential of propanamide derivatives (Gao et al., 2011).

Properties

IUPAC Name

N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-10(12)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWEZQZBCNAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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